molecular formula C9H15ClN2OS B2474379 5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride CAS No. 2172078-55-4

5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride

Cat. No.: B2474379
CAS No.: 2172078-55-4
M. Wt: 234.74
InChI Key: HLYFBENGDRUUPR-UHFFFAOYSA-N
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Description

5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .

Preparation Methods

The synthesis of 5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride typically involves the nucleophilic addition reaction of a thiazole derivative with a tetrahydropyran moiety. The reaction conditions often include the use of a catalytic amount of sodium hydroxide in acetone at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride involves its interaction with various molecular targets. The thiazole ring can bind to DNA and interact with enzymes, leading to the inhibition of specific biochemical pathways. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar compounds to 5-((Tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-amine hydrochloride include other thiazole derivatives such as:

What sets this compound apart is its unique combination of the tetrahydropyran moiety with the thiazole ring, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-(oxan-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.ClH/c10-9-11-5-8(13-9)4-7-2-1-3-12-6-7;/h5,7H,1-4,6H2,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYFBENGDRUUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CC2=CN=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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